Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol It is known for its unique structural properties, which include a phenylmethoxy group and an S-phenyl ester group
Vorbereitungsmethoden
The synthesis of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester typically involves the reaction of ethanethioic acid with phenylmethoxy and S-phenyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy or S-phenyl ester groups are replaced by other nucleophiles, leading to the formation of new derivatives
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester involves its interaction with specific molecular targets and pathways. The phenylmethoxy and S-phenyl ester groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester can be compared with similar compounds such as:
Ethanethioic acid, S-phenyl ester: This compound has a similar structure but lacks the phenylmethoxy group, which may result in different reactivity and applications.
Ethanethioic acid, S-(2-methoxyphenyl) ester:
The unique combination of the phenylmethoxy and S-phenyl ester groups in this compound makes it distinct from these similar compounds and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
144192-68-7 |
---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
S-phenyl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C15H14O2S/c16-15(18-14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
BLMSHQNHPDBMAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.